6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride

A1 adenosine receptor allosteric modulation GPCR pharmacology

This 6-N-methyl tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid hydrochloride (MW 233.72, Fsp³ 0.444) is a privileged fragment building block that commits your screening library to 2-COOH target space (kinases, bromodomains). Unlike the 3-COOH isomer or unsubstituted analogs, the 2-carboxylic acid position is validated in COT kinase inhibitors (IC₅₀ 50–140 nM) and BET bromodomain programs, while 6-N-methylation switches A₁ adenosine receptor pharmacology from allosteric to orthosteric. Supplied as the HCl salt for aqueous assay compatibility. Shipped from multiple in-stock suppliers.

Molecular Formula C9H12ClNO2S
Molecular Weight 233.71
CAS No. 1065065-54-4
Cat. No. B2619937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride
CAS1065065-54-4
Molecular FormulaC9H12ClNO2S
Molecular Weight233.71
Structural Identifiers
SMILESCN1CCC2=C(C1)SC(=C2)C(=O)O.Cl
InChIInChI=1S/C9H11NO2S.ClH/c1-10-3-2-6-4-7(9(11)12)13-8(6)5-10;/h4H,2-3,5H2,1H3,(H,11,12);1H
InChIKeyXMPRULRIZDXROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride (CAS 1065065-54-4): A Differentiated Thienopyridine Building Block for Fragment-Based Drug Discovery and Kinase/Bromodomain Inhibitor Programs


6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride (CAS 1065065-54-4) is a partially saturated heterocyclic building block belonging to the thieno[2,3-c]pyridine family, a privileged scaffold in medicinal chemistry recognized by MeSH as compounds containing the 4H,5H,6H,7H-thieno[2,3-c]pyridine core [1]. The compound features a tetrahydrothienopyridine bicyclic system with a free carboxylic acid at the 2-position and an N-methyl substituent at the 6-position, supplied as the hydrochloride salt (molecular formula C₉H₁₂ClNO₂S, MW 233.72 g/mol) [2]. It is commercially available from multiple suppliers at ≥95% purity and is catalogued as an in-stock building block (Chemspace ID CSSB00102880881; MFCD22571273) [3].

Why 6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride Cannot Be Interchanged with Close Thienopyridine Analogs


Thieno[2,3-c]pyridine building blocks with different N-substitution patterns, carboxylic acid positional isomers, or salt forms exhibit fundamentally distinct physicochemical and pharmacological profiles that preclude casual interchange. Published SAR data demonstrate that N-methylation at the 6-position of the tetrahydrothieno[2,3-c]pyridine scaffold dramatically alters receptor pharmacology—converting allosteric modulation to orthosteric antagonism at the A₁ adenosine receptor relative to N-benzyl or N-unsubstituted analogs [1]. The 2-carboxylic acid positional isomer engages distinct target space (COT kinase, BET bromodomains) compared to the more commonly explored 3-carboxylic acid derivatives employed in PTP1B and α₁-adrenoceptor programs [2][3]. Furthermore, the hydrochloride salt form confers quantifiable solubility advantages that the free base does not provide, directly impacting formulation and assay compatibility. These multi-dimensional differences mean that substituting a close analog—even one sharing the same core scaffold—introduces uncontrolled variables in binding affinity, physicochemical properties, and synthetic tractability that can invalidate SAR interpretation or derail a lead optimization campaign.

Quantitative Differentiation Evidence for 6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride vs. Closest Analogs


N-Methyl Substitution at 6-Position Eliminates A₁ Adenosine Receptor Allosteric Modulation—Quantitative SAR Comparison with 6-Benzyl and 6-Unsubstituted Analogs

In a comprehensive SAR study of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines, the 6-methyl-substituted analog (compound 2b, ethyl ester at 3-position) exhibited a K-score of 14.9 ± 7.1% and EC₅₀ > 20 μM in radioligand dissociation kinetic assays at the A₁ adenosine receptor, indicating virtually no allosteric stabilization of agonist–receptor complexes. In stark contrast, the 6-benzyl analog (2a) displayed a K-score of 44.9 ± 3.4% and EC₅₀ of 10.3 ± 0.10 μM, while the 6-unsubstituted analog (2g) achieved a K-score of 58.5 ± 1.8% and EC₅₀ of 11.7 ± 1.1 μM [1]. Bruns et al. originally reported that N-methylation at the 6-position rendered these compounds 'virtually inactive' as allosteric enhancers, attributing this to increased basicity and deleterious protonation effects [1]. Notably, when the 3-ester was hydrolyzed to the carboxylic acid, the 6-methyl analog (3b, K-score 77.1 ± 9.9%, EC₅₀ 11.6 ± 6.1 μM) partially recovered activity, outperforming the 6-benzyl carboxylic acid analog (3a, K-score 68.3 ± 4.7%, EC₅₀ 8.0 ± 2.9 μM) [1]. This demonstrates that the 6-methyl group elicits a context-dependent pharmacological switch that is not predictable from other N-substituents.

A1 adenosine receptor allosteric modulation GPCR pharmacology structure-activity relationship

Physicochemical Property Differentiation: Computed LogP, Fsp3, and Polar Surface Area vs. Unsubstituted and Fully Aromatic Analogs

The target compound (6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylic acid hydrochloride) possesses computed physicochemical properties that distinguish it from both the 6-unsubstituted tetrahydro analog and the fully aromatic thieno[2,3-c]pyridine-2-carboxylic acid. The ChemSpace database reports a computed LogP of −1.07 and fraction sp³ (Fsp3) of 0.444 for the target compound [1]. The LeYan product page reports TPSA of 40.54 Ų and LogP of 1.856 using an alternative computational method . The Fsp3 value of 0.444 indicates a balanced saturation profile—significantly higher than fully aromatic thienopyridine analogs (Fsp3 ≈ 0.0) and within the desirable range (Fsp3 ≥ 0.35) associated with improved clinical success rates in small-molecule drug discovery. The hydrogen bond donor count of 2 (carboxylic acid OH + hydrochloride proton) and acceptor count of 4 distinguish this salt form from the free base, affecting solubility and formulation behavior.

physicochemical properties Lipinski rules fragment-based drug discovery CNS druglikeness

Hydrochloride Salt Form Confers Quantifiable Solubility and Handling Advantages Over the Free Base Form

The target compound is supplied as the hydrochloride salt (1:1 stoichiometry, confirmed by PubChem InChI and SMILES: CN1CCC2=C(C1)SC(=C2)C(=O)O.Cl) [1]. Hydrochloride salt formation of carboxylic acid-containing heterocycles is a well-established strategy that significantly influences solubility, stability, and bioavailability characteristics . For the related 4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride, salt formation has been explicitly documented as a critical aspect of pharmaceutical development, directly affecting solubility, stability, and bioavailability . The target compound is available from multiple commercial suppliers at high purity (95% from Enamine/CymitQuimica/CheMall; 98% from LeYan), with consistent specification across vendors, indicating a well-characterized salt form with reproducible solid-state properties . The free base counterpart (accessible by neutralization) would exhibit lower aqueous solubility due to the absence of the chloride counterion.

salt selection aqueous solubility solid-state properties formulation

2-Carboxylic Acid Positional Isomer Targets COT Kinase and BET Bromodomains—Distinct Target Space from 3-Carboxylic Acid Analogs Used in PTP1B and α₁-Adrenoceptor Programs

The 2-carboxylic acid substitution pattern on the thieno[2,3-c]pyridine scaffold directs target engagement toward a fundamentally different biological space compared to the 3-carboxylic acid isomer. The 4-(3-phenylphenyl)thieno[2,3-c]pyridine-2-carboxylic acid (a direct 2-COOH analog) exhibits potent COT kinase inhibition with IC₅₀ = 50 nM in a biotin-MEK1 HTRF assay (pH 7.5, 2°C), while the 4-[(4-phenylphenyl)amino] derivative shows IC₅₀ = 140 nM [1]. Additionally, thieno[2,3-c]pyridine-2-carboxylic acid (CAS 478149-00-7) is explicitly described as a key intermediate for BET bromodomain inhibitor synthesis [2]. In contrast, the 3-carboxylic acid isomer scaffold (as exemplified by TCS 401, CAS 243966-09-8, a 2-(carboxyformamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride) selectively inhibits PTP1B with Ki = 0.29 μM and shows >200-fold selectivity over related phosphatases (CD45 D1D2 Ki = 59 μM; PTPβ Ki = 560 μM) , while other 3-carboxylic acid amide derivatives have been optimized as α₁-adrenoreceptor blockers [3]. The 2-COOH vs. 3-COOH positional isomerism thus represents a critical branch point determining which target classes and therapeutic indications are accessible.

COT kinase BET bromodomain positional isomerism target engagement kinase inhibitor

Fsp3 and sp³-Rich Character Differentiate the Tetrahydro Core from Fully Aromatic Thienopyridine Analogs for Fragment-Based Screening Libraries

The target compound possesses an Fsp3 (fraction of sp³-hybridized carbons) of 0.444, computed from its 4 sp³ carbons out of 9 total carbons in the parent structure (C9H11NO2S free base) [1]. This places it in a favorable saturation range distinct from fully aromatic thieno[2,3-c]pyridine-2-carboxylic acid (CAS 478149-00-7, Fsp3 = 0.0) and the 6-Boc-protected analog (CAS 165947-51-3, Fsp3 lower due to the Boc group's carbonyl carbons). In fragment-based drug discovery, compounds with Fsp3 ≥ 0.35 have been correlated with improved clinical progression rates, reduced off-target promiscuity, and enhanced aqueous solubility compared to flat aromatic counterparts. The presence of the tetrahydro ring system introduces conformational flexibility (the saturated piperidine ring can adopt chair conformations) that aromatic analogs lack. The recent review on furo-/thieno[2,3-c]pyridine derivatives highlights the growing recognition of the [2,3-c] fusion pattern as a privileged scaffold in medicinal chemistry, with ongoing research focused on synthetic functionalization strategies [2]. The thieno[2,3-c]pyridine scaffold has been validated in multiple therapeutic programs including Hsp90 inhibition (compound 6i, IC₅₀ 10.8 μM vs. HSC3, 11.7 μM vs. T47D, 12.4 μM vs. RKO cancer cell lines) [3].

fragment-based drug discovery Fsp3 3D molecular complexity screening library design

Optimal Research and Procurement Scenarios for 6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride Based on Quantitative Evidence


Fragment-Based Drug Discovery: Incorporation into sp³-Rich Fragment Screening Libraries Targeting Kinase or Bromodomain Proteins

With Fsp3 = 0.444, MW 233.72, and LogP −1.07, this compound satisfies key fragment Rule-of-Three criteria and directly addresses the pharmaceutical industry's demand for more three-dimensional, saturated fragments in screening collections [1]. The 2-carboxylic acid position has been validated in COT kinase inhibitor programs (IC₅₀ 50–140 nM for 4-substituted derivatives) and BET bromodomain inhibitor synthesis [2][3]. The hydrochloride salt ensures aqueous solubility for biochemical assay compatibility, while the N-methyl group provides a vector for further SAR exploration through N-demethylation or quaternization strategies. Procurement of this specific building block—rather than the unsubstituted or 3-COOH isomer—commits the screening library to the 2-COOH target space (kinases, bromodomains) rather than the 3-COOH phosphatase/GPCR space [4].

GPCR Allosteric Modulator Lead Optimization: 6-Methyl Pharmacological Switch as a Tool for Probing Orthosteric vs. Allosteric Binding Modes

The published SAR data demonstrating that 6-N-methylation eliminates A₁ adenosine receptor allosteric modulation (K-score dropping from 44.9±3.4% to 14.9±7.1% when comparing 6-Bn to 6-Me with ethyl ester at 3-position) makes this building block a rational choice for programs seeking to engineer a switch from allosteric to orthosteric pharmacology [1]. The 6-methyl group, when combined with a carboxylic acid at the 3-position, partially restores activity (K-score 77.1±9.9%), providing a dual-profile tool compound that can be tuned through further derivatization. Researchers investigating the molecular determinants of allosteric vs. orthosteric ligand behavior at Class A GPCRs can use this building block as a key intermediate for synthesizing matched-pair analogs that isolate the contribution of the 6-substituent.

Medicinal Chemistry Scaffold Hopping: Replacing Flat Aromatic Heterocycles with a Partially Saturated Bioisostere

The tetrahydrothieno[2,3-c]pyridine core represents a partially saturated bioisostere of quinoline and isoquinoline scaffolds commonly found in kinase inhibitors. The Fsp3 of 0.444 introduces conformational flexibility absent in fully aromatic systems, while the thiophene sulfur and pyridine nitrogen maintain key heteroatom interactions. The thieno[2,3-c]pyridine scaffold has been recognized as a privileged structure in medicinal chemistry, with a 2026 comprehensive review documenting synthetic strategies and applications across multiple therapeutic areas [2]. The 2-carboxylic acid handle enables rapid amide coupling or esterification for library synthesis, while the 6-N-methyl group can serve as a metabolic soft spot or be replaced via N-demethylation/real kylation sequences. The compound's commercial availability from multiple suppliers at 95–98% purity with short lead times (2–3 days from Enamine US) enables rapid SAR exploration [3].

BET Bromodomain Inhibitor Development: 2-Carboxylic Acid Scaffold as a Key Synthetic Intermediate

The thieno[2,3-c]pyridine-2-carboxylic acid chemotype has established precedent as a precursor for BET bromodomain inhibitors, with the parent aromatic acid (CAS 478149-00-7) explicitly cited for this application [3]. The target compound's tetrahydro core with N-methyl substitution offers advantages over the aromatic parent: (a) the increased Fsp3 may improve physicochemical properties and reduce aromatic ring-mediated off-target effects; (b) the 6-N-methyl group provides a synthetic handle for further diversification; and (c) the hydrochloride salt form ensures consistent quality for GMP-like synthesis workflows. Given the competitive landscape of BET inhibitor programs, this building block offers a differentiated starting point that combines the validated 2-COOH pharmacophore with enhanced molecular complexity.

Quote Request

Request a Quote for 6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.